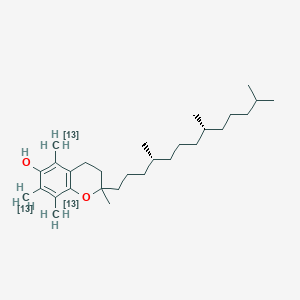

alpha-Vitamin E-13C3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Vitamin E-13C3 involves the incorporation of carbon-13 isotopes into the alpha-tocopherol molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the biosynthesis of alpha-tocopherol. One common method involves the use of labeled phytol as a precursor, which is then converted into alpha-tocopherol through a series of enzymatic reactions .

Industrial Production Methods: Industrial production of this compound typically involves the large-scale cultivation of plants or microorganisms that have been genetically engineered to incorporate carbon-13 isotopes into their metabolic pathways. This approach allows for the efficient production of labeled alpha-tocopherol in significant quantities .

Analyse Chemischer Reaktionen

Types of Reactions: Alpha-Vitamin E-13C3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. As an antioxidant, it primarily participates in redox reactions, where it donates electrons to neutralize free radicals .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. These reactions typically occur under mild conditions, such as room temperature and neutral pH .

Major Products Formed: The major products formed from the reactions of this compound include oxidized and reduced forms of the compound. For example, during oxidation, alpha-tocopherol is converted into alpha-tocopherol quinone, while reduction reactions can regenerate the active alpha-tocopherol from its oxidized form .

Wissenschaftliche Forschungsanwendungen

Alpha-Vitamin E-13C3 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a tracer in metabolic studies to investigate the pathways and mechanisms of vitamin E metabolism . In biology, it is employed to study the antioxidant properties of alpha-tocopherol and its role in protecting cells from oxidative stress . In medicine, this compound is used in clinical research to evaluate the efficacy of vitamin E supplementation in preventing and treating various diseases, such as cardiovascular diseases and neurodegenerative disorders . In industry, it is utilized in the development of fortified foods and dietary supplements to enhance their nutritional value .

Wirkmechanismus

The primary mechanism of action of alpha-Vitamin E-13C3 is its antioxidant capability. It protects cells from oxidative damage by neutralizing free radicals through electron donation . This process involves the transfer of electrons from the hydroxyl group of alpha-tocopherol to the free radicals, thereby stabilizing them and preventing further damage to cellular components . Additionally, alpha-tocopherol interacts with other antioxidants, such as vitamin C, to regenerate its active form and maintain its antioxidant capacity .

Vergleich Mit ähnlichen Verbindungen

Alpha-Vitamin E-13C3 is unique among the various forms of vitamin E due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies . Similar compounds include other tocopherols and tocotrienols, such as beta-tocopherol, gamma-tocopherol, delta-tocopherol, and their corresponding tocotrienols . While all these compounds exhibit antioxidant properties, alpha-tocopherol is the most biologically active and is preferentially absorbed and retained in human tissues . This makes this compound particularly valuable for research and clinical applications .

Eigenschaften

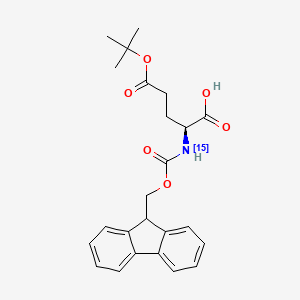

Molekularformel |

C29H50O2 |

|---|---|

Molekulargewicht |

433.7 g/mol |

IUPAC-Name |

2-methyl-5,7,8-tri((113C)methyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol |

InChI |

InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22-,29?/m1/s1/i5+1,6+1,7+1 |

InChI-Schlüssel |

GVJHHUAWPYXKBD-QCGFVVDUSA-N |

Isomerische SMILES |

C[C@@H](CCC[C@@H](C)CCCC1(CCC2=C(O1)C(=C(C(=C2[13CH3])O)[13CH3])[13CH3])C)CCCC(C)C |

Kanonische SMILES |

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,12-Bis(2,3,4,5,6-pentafluorophenyl)indeno[1,2-b]fluorene](/img/structure/B12061753.png)